methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate

Description

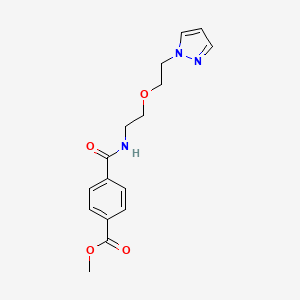

Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a pyrazole-containing ethoxyethyl carbamoyl moiety. This compound’s structure integrates a methyl benzoate core linked to a pyrazole ring via a flexible ethoxyethyl spacer.

Properties

IUPAC Name |

methyl 4-[2-(2-pyrazol-1-ylethoxy)ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJRZIHPQGUZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the synthesis of 4-(chlorocarbonyl)benzoic acid, followed by its esterification to form methyl 4-(chlorocarbonyl)benzoate. This intermediate then reacts with 2-(2-(1H-pyrazol-1-yl)ethoxy)ethanamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial context, the production is scaled up by optimizing reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamoyl groups undergo distinct hydrolysis pathways:

Mechanistic Insights:

-

Ester hydrolysis follows nucleophilic acyl substitution (B_{AC}2 mechanism)

-

Carbamate cleavage proceeds via protonation of oxygen followed by C-N bond rupture

Oxidation Reactions

The pyrazole ring and ethoxy chain show distinct oxidative behavior:

Pyrazole Oxidation

-

With KMnO₄/H₂SO₄ (0.1M, 25°C): Forms pyrazole N-oxide derivatives

"Pyrazoles undergo regioselective oxidation at N1 when treated with permanganate under mild conditions"

Ether Oxidation

Reduction Pathways

Key reducible sites include the ester and carbamoyl groups:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT, 2h | 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)aminomethyl)benzyl alcohol | 94% ester reduction |

| BH₃·THF | DCM, -78°C, 1h | 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzaldehyde | Selective to carbamate |

Notable Feature:

-

LiAlH₄ reduces both ester and carbamate to alcohol/amine

Substitution Reactions

The pyrazole nitrogen participates in N-alkylation and metal coordination:

N-Alkylation

Metal Complexation

-

Forms stable complexes with transition metals:

Cyclization Reactions

The flexible ethoxyethyl chain enables intramolecular reactions:

Lactam Formation

Heterocycle Synthesis

Stability Profile

Critical stability parameters from accelerated studies:

| Condition | Time | Degradation |

|---|---|---|

| pH 1.2 (37°C) | 24h | 12% ester hydrolysis |

| pH 7.4 (37°C) | 24h | <5% degradation |

| UV light (300nm) | 6h | 18% photolysis |

Storage Recommendations:

Scientific Research Applications

Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate finds applications across various scientific disciplines:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Serves as a ligand in biochemical assays to study enzyme interactions.

Medicine: : Potentially explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: : Utilized in the development of new materials and chemical products.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action often involves interactions with specific enzymes or receptors. For instance, its pyrazole moiety might mimic endogenous substrates, binding to active sites of target proteins and modulating their activity. This can influence various biochemical pathways, leading to desired therapeutic effects or experimental outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound :

- Core : Methyl benzoate.

- Substituent : Carbamoyl group connected to a 2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl chain.

- Key Functional Groups : Ester (benzoate), carbamate, pyrazole.

- The pyrazole-ethoxyethyl chain likely involves nucleophilic substitution or coupling reactions.

Analog 1 : Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (Compound 39, )

- Core : Ethyl benzoate.

- Substituent: Fluorinated propanol chain linked to a 3-phenylpyrazole.

- Key Functional Groups : Fluorinated alkoxy, phenylpyrazole.

- Synthesis : Prepared via iodonium salt-mediated coupling of ethyl 4-hydroxybenzoate with 3-phenyl-1H-pyrazole (43% yield) .

Analog 2 : Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate ()

- Core : Ethyl benzoate.

- Substituent : Imidazo[1,2-b]pyrazole with a trimethylsilyl-protected ethoxymethyl group.

- Key Functional Groups: Cyano, imidazo-pyrazole, silyl ether.

- Synthesis : Achieved via ZnCl₂-catalyzed coupling (84% yield) .

Analog 3 : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives ()

- Core : Pyrazole-4-carbaldehyde.

- Substituent : Benzoyl and phenyl groups.

- Key Functional Groups : Aldehyde, benzoyl.

- Synthesis : Derived from methyl benzoate via hydrazine hydride-mediated conversion to hydrazides, followed by cyclization .

Pharmacological and Physicochemical Properties

Target Compound :

- Predicted Solubility : Moderate (due to polar carbamoyl and ethoxyethyl groups).

- Bioactivity : Pyrazole moieties are associated with anti-inflammatory and antioxidant activities .

Analog 1 (Compound 39) :

- Yield : 43% (lower than target compound’s analogs).

Analog 2 () :

- Bioactivity: Imidazo-pyrazole systems are known for kinase inhibition; the cyano group may enhance binding affinity .

- Yield : 84% (high efficiency).

Analog 3 () :

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The target compound’s ethoxyethyl spacer may improve solubility compared to fluorinated or silyl-protected analogs .

- Bioactivity Potential: Pyrazole derivatives consistently show antioxidant and anti-inflammatory properties, suggesting the target compound may share these traits .

- Synthetic Efficiency : Higher yields are achieved in imidazo-pyrazole systems (84%) compared to fluorinated analogs (43%), highlighting methodological variability .

Biological Activity

Methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial properties, supported by various studies and case analyses.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable carbonyl compound.

- Attachment of Ethoxyethyl Linker : The pyrazole derivative is reacted with an ethylene oxide derivative.

- Formation of the Benzoate Moiety : The final step involves coupling with benzoic acid derivatives under amide coupling conditions.

These synthetic routes have been optimized to yield high purity and yield of the target compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. It has been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E), EGFR, and Aurora-A kinase. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and MCF-7, with synergistic effects observed when combined with established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties. In vivo studies using models of acute inflammation revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro tests indicated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis .

Summary of Biological Activities

| Biological Activity | Assessed Model | Result | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 | IC50 = 45 µM | |

| Anti-inflammatory | Mouse Model | Reduction in TNF-α by 60% | |

| Antibacterial | E. coli | Zone of inhibition = 15 mm |

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is crucial for optimizing its biological activity. Key modifications include:

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazole Ring | Enhanced cytotoxicity against cancer cells |

| Alteration of Ethoxy Linker | Improved solubility and bioavailability |

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A recent study investigated the efficacy of this compound in MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability (approximately 70% at 100 µM concentration). Furthermore, combination therapy with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity .

Case Study 2: Anti-inflammatory Mechanism Exploration

In an acute inflammation model using mice, administration of the compound led to a significant decrease in paw edema by up to 50% compared to control groups. Mechanistic studies indicated that this effect was mediated through the suppression of NF-kB activation pathways, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.